

# 2-Ethoxy-6-fluorophenylboronic acid solubility data

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## Compound of Interest

**Compound Name:** 2-Ethoxy-6-fluorophenylboronic acid

**Cat. No.:** B1591255

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An In-Depth Technical Guide to the Solubility of **2-Ethoxy-6-fluorophenylboronic acid**

## Introduction

**2-Ethoxy-6-fluorophenylboronic acid** is a substituted phenylboronic acid that serves as a critical building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physicochemical properties essential. Among these, aqueous and organic solvent solubility are paramount, as they directly influence reaction kinetics, purification strategies, and the formulation of drug candidates.

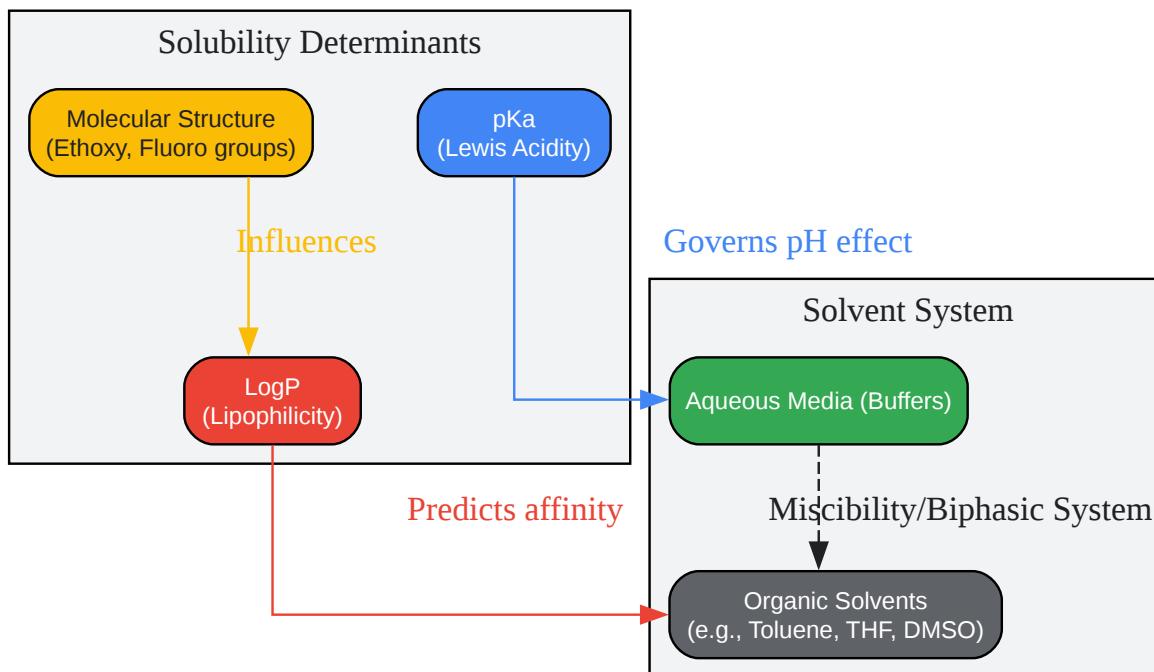
This guide provides a comprehensive overview of the principles governing the solubility of **2-Ethoxy-6-fluorophenylboronic acid**, outlines a robust experimental protocol for its determination, and discusses the key factors that researchers must consider to effectively utilize this reagent. The methodologies described herein are designed to ensure data integrity and reproducibility, aligning with the rigorous standards of pharmaceutical and chemical research.

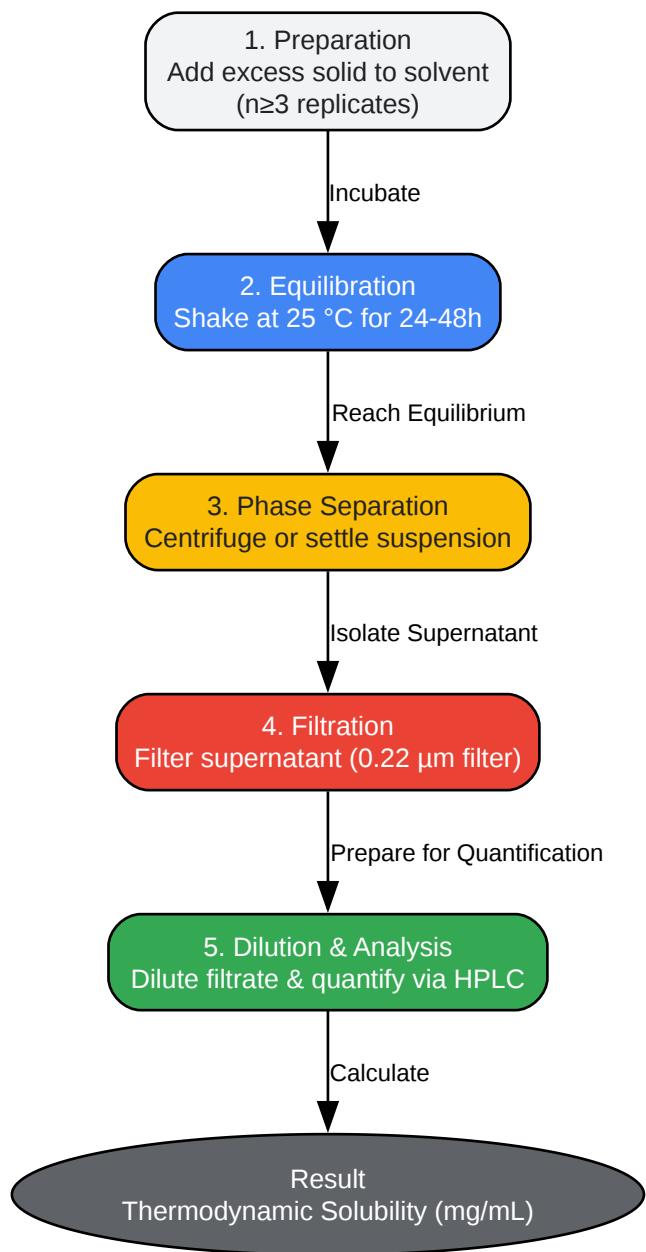
## Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its intrinsic molecular properties. For **2-Ethoxy-6-fluorophenylboronic acid** (Molar Mass: 181.98 g/mol), the key determinants are the interplay between its acidic boronic acid moiety, the aromatic ring, and its substituents.

- **pKa and pH-Dependent Solubility:** The boronic acid group ( $-\text{B}(\text{OH})_2$ ) is a Lewis acid that can accept a hydroxide ion, forming a more soluble tetrahedral boronate anion ( $-\text{B}(\text{OH})_3^-$ ). The equilibrium between the neutral, less polar form and the anionic, more polar form is governed by the solution's pH and the compound's pKa. While the specific pKa for **2-Ethoxy-6-fluorophenylboronic acid** is not widely reported, phenylboronic acids typically have pKa values in the range of 8.5 to 9.0. This means that its aqueous solubility is expected to increase significantly in alkaline conditions ( $\text{pH} > \text{pKa}$ ) due to the formation of the highly polar boronate species.
- **LogP and Solvent Polarity:** The lipophilicity, often estimated by the octanol-water partition coefficient (LogP), is influenced by the phenyl ring and the ethoxy group. These features contribute to its solubility in organic solvents. The fluorine atom adds polarity but also increases lipophilicity. A balance between these groups determines the compound's preference for polar versus non-polar solvents.

The relationship between these properties can be visualized as a decision-making framework for solvent selection.





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